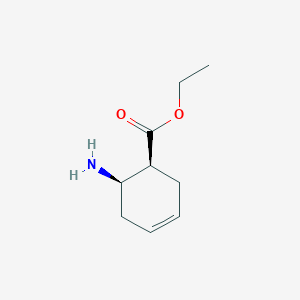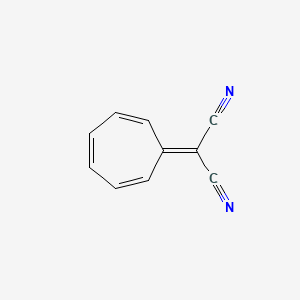
Propanedinitrile, 2,4,6-cycloheptatrien-1-ylidene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Cycloheptatriene-1-ylidene)malononitrile typically involves the reaction of cycloheptatrienylium tetrafluoroborate with bromomalononitrile. The reaction is carried out in pyridine at low temperatures (0°C) under an inert nitrogen atmosphere. The mixture is stirred vigorously for about an hour to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for (2,4,6-Cycloheptatriene-1-ylidene)malononitrile are not well-documented, the compound is generally produced in research laboratories using the synthetic route mentioned above. The process involves careful handling of hazardous chemicals and adherence to safety protocols.
Chemical Reactions Analysis
Types of Reactions
(2,4,6-Cycloheptatriene-1-ylidene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the structure of the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with (2,4,6-Cycloheptatriene-1-ylidene)malononitrile include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving (2,4,6-Cycloheptatriene-1-ylidene)malononitrile depend on the type of reaction. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
(2,4,6-Cycloheptatriene-1-ylidene)malononitrile has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (2,4,6-Cycloheptatriene-1-ylidene)malononitrile involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its ability to participate in various chemical reactions, altering the structure and function of other molecules. Specific molecular targets and pathways are still being studied to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Cycloheptatriene: A related compound with a similar ring structure but lacking the malononitrile group.
Malononitrile: A simpler compound that forms part of the structure of (2,4,6-Cycloheptatriene-1-ylidene)malononitrile.
Fulvenes: A class of compounds that share structural similarities with (2,4,6-Cycloheptatriene-1-ylidene)malononitrile.
Uniqueness
(2,4,6-Cycloheptatriene-1-ylidene)malononitrile is unique due to its combination of a cycloheptatriene ring and a malononitrile group
Properties
CAS No. |
2860-54-0 |
|---|---|
Molecular Formula |
C10H6N2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-cyclohepta-2,4,6-trien-1-ylidenepropanedinitrile |
InChI |
InChI=1S/C10H6N2/c11-7-10(8-12)9-5-3-1-2-4-6-9/h1-6H |
InChI Key |
KAWLLELUFONBGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC(=C(C#N)C#N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



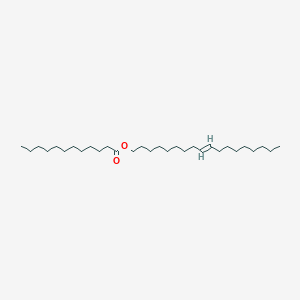

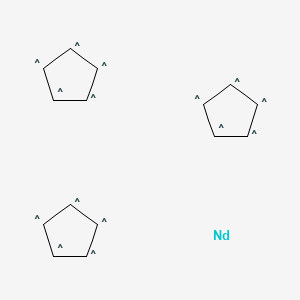
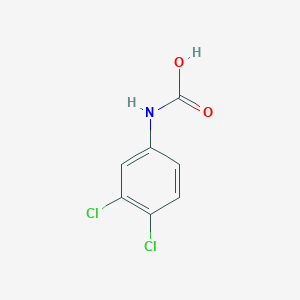
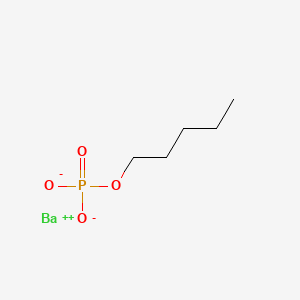
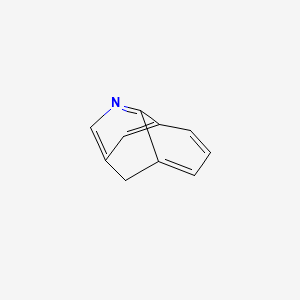
![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833156.png)
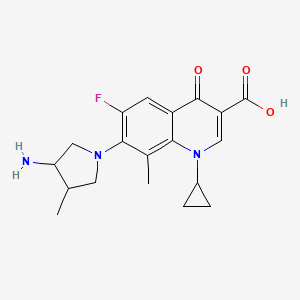
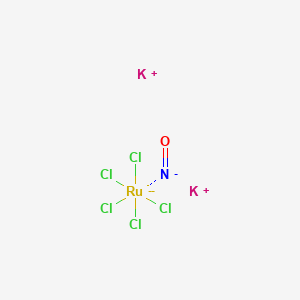
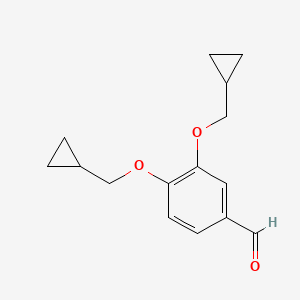
![sodium;[(2R,3S,4R,5R)-5-[6-[[(1S)-1,2-dicarboxyethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13833174.png)
![(2R,10S,11R,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol](/img/structure/B13833179.png)
